molecular formula C14H15NO3 B13108986 (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13108986
M. Wt: 245.27 g/mol
InChI Key: GKBNRJQNBQXKON-VXGBXAGGSA-N
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Description

(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and a suitable bicyclic ketone.

    Cyclization Reaction: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a variety of methods, including intramolecular cyclization or ring-closing metathesis.

    Functional Group Transformations: Subsequent steps involve the introduction of the carboxylate group and the oxo functionality. This can be accomplished through oxidation reactions and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed.

    Catalysts and Reagents: The use of specific catalysts and reagents to enhance reaction efficiency and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for selective binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the benzyl group.

    (1R,4R)-tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure with a tert-butyl ester instead of a benzyl ester.

Uniqueness

The presence of the benzyl group in (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with aromatic binding sites in biological targets. This distinguishes it from other similar compounds and may enhance its utility in certain applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

benzyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1

InChI Key

GKBNRJQNBQXKON-VXGBXAGGSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1CN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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